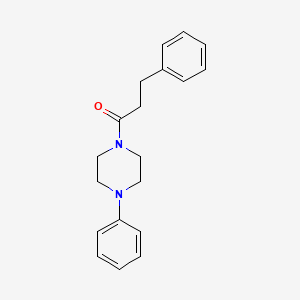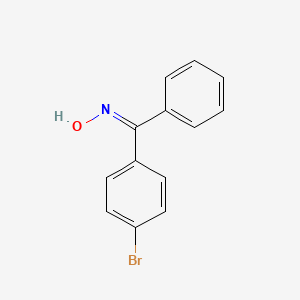
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds often involves specific reactions and conditions. For example, the Dakin–West reaction has been utilized for synthesizing similar compounds, providing a method that requires moderate conditions and a lower cost of catalysts, as seen in the synthesis of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides (Tian et al., 2014). Although this specific reaction may not directly apply to 2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide, it provides insight into potential synthetic routes for related compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by specific bond formations and geometries. For example, the structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular H-bonding within the molecule and several intermolecular interactions, contributing to its crystal packing (Jansukra et al., 2021). These structural features are crucial for understanding the physical and chemical behaviors of the compound.
Chemical Reactions and Properties
Chemical reactions involving acetamide compounds often depend on their functional groups and molecular structure. The reactivity can be influenced by substituents on the phenyl rings and the presence of electron-withdrawing or donating groups. For instance, the study of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides provided insights into intramolecular hydrogen bonds and electronic behaviors in solution, which are essential for understanding the chemical properties of similar compounds (Romero & Margarita, 2008).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and solvatochromic effects, are influenced by their molecular structure. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibited solvatochromic effects upon varying solvent polarity, indicating the compound's interaction with different solvents and its potential use in understanding solute-solvent interactions (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of acetamide compounds, such as reactivity, stability, and potential for forming hydrogen bonds, are pivotal for their applications and behaviors in various chemical contexts. Studies like the one on 2,2-Dichloro-N-(3-nitrophenyl)acetamide provide insights into the conformation of the N—H bond and its implications for intermolecular interactions (Gowda, Foro, & Fuess, 2008), which are crucial for understanding the compound's chemical properties.
Wissenschaftliche Forschungsanwendungen
Solvatochromism and Hydrogen Bonding
- Solvatochromism and Hydrogen Bond Effects : A study on the solvatochromism of heteroaromatic compounds, including effects of bifurcate hydrogen bond on the IR spectrum and dipole moment in solution, illustrates the complex interactions and equilibrium shifts in compounds similar to "2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide" under various conditions, highlighting the importance of solvent interactions and hydrogen bonding in understanding their behavior (Krivoruchka et al., 2004).
Crystal Structure Analysis
- Crystal Structure and Conformation : Research on the conformation of N—H bonds in similar acetamide compounds, like "2-Chloro-N-(3-methylphenyl)acetamide," provides insights into the molecular geometry, hydrogen bonding, and crystal packing, which are essential for understanding the structural characteristics and potential interactions of "2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide" (Gowda et al., 2007).
Biological Activity
- Anticancer, Anti-inflammatory, and Analgesic Activities : A significant study on the synthesis of 2-(substituted phenoxy) acetamide derivatives reveals potential anticancer, anti-inflammatory, and analgesic activities. This study highlights the therapeutic potential of compounds with structural similarities to "2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide," suggesting avenues for the development of new therapeutic agents (Rani et al., 2014).
Molecular Docking and Synthesis
- Anticancer Drug Development and Molecular Docking : The synthesis and structural elucidation of related acetamide compounds, alongside in silico modeling for targeting specific receptors, underscore the importance of structural analysis and molecular docking studies in the development of anticancer drugs. This approach could be applied to "2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide" to explore its potential as a therapeutic agent (Sharma et al., 2018).
Photoreactions and Solvent Effects
- Photoreactions in Different Solvents : Research on the photoreactions of related compounds, such as flutamide, in various solvents highlights the influence of solvent on the photostability and photodegradation pathways. Understanding these reactions is crucial for developing applications that require light stability or specific photoreactive properties (Watanabe et al., 2015).
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-6-7-11(8-13(10)18(20)21)17-15(19)9-22-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLGDAZAWNWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6044951 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

